molecular formula C13H13NO2 B1681846 6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One

6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One

Cat. No.: B1681846
M. Wt: 215.25 g/mol
InChI Key: AVLZAVSZOAQKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for TC-E 5008 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts . Industrial production methods for TC-E 5008 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

TC-E 5008 undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving TC-E 5008 are also possible, but specific reagents and conditions are not widely reported.

    Substitution: TC-E 5008 can undergo substitution reactions, particularly involving its functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs of TC-E 5008.

Mechanism of Action

Comparison with Similar Compounds

TC-E 5008 is unique in its high selectivity for mutant IDH1 over the wild-type enzyme. Similar compounds include:

These compounds share the common feature of targeting mutant IDH enzymes but differ in their specificity and clinical applications.

Properties

IUPAC Name

6-benzyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-7-12(14(16)13(15)8-10)9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLZAVSZOAQKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One
Reactant of Route 2
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One
Reactant of Route 3
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One
Reactant of Route 4
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One
Reactant of Route 5
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One
Reactant of Route 6
6-Benzyl-1-Hydroxy-4-Methylpyridin-2(1h)-One

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